molecular formula C17H28ClNO2 B4396511 1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride

1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B4396511
M. Wt: 313.9 g/mol
InChI Key: WMASGKJRVLTDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a methylamino group, and a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 2-methylphenol in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[Cyclohexyl(methyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride
  • 1-[Cyclohexyl(methyl)amino]-3-(3-methylphenoxy)-2-propanol hydrochloride

Comparison: 1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride is unique due to the position of the methyl group on the phenoxy ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and overall properties. Compared to its isomers, this compound may exhibit different binding affinities, reaction rates, and therapeutic potentials.

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-14-8-6-7-11-17(14)20-13-16(19)12-18(2)15-9-4-3-5-10-15;/h6-8,11,15-16,19H,3-5,9-10,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMASGKJRVLTDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN(C)C2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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